

# The Discovery and Development of BMS-820132: A Partial Glucokinase Activator

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Compound of Interest				
Compound Name:	BMS-820132			
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BMS-820132 is an investigational small molecule that acts as a partial activator of the enzyme glucokinase (GK), which was developed by Bristol Myers Squibb for the potential treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis, and its activation was identified as a promising therapeutic strategy. However, early "full" glucokinase activators were associated with a significant risk of hypoglycemia.[1][2][3] The development of BMS-820132 represents a focused effort to mitigate this risk by creating a "partial" activator, aiming for a balanced efficacy and safety profile.[1][2][3] The compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects.[4][5]

## **Rationale and Discovery**

The core therapeutic hypothesis behind glucokinase activation is to enhance glucose sensing in pancreatic  $\beta$ -cells and increase glucose uptake and metabolism in the liver.[1][2][6] Full activation of GK, however, led to an exaggerated pharmacological response, causing hypoglycemia.[1][2] Researchers at Bristol Myers Squibb embarked on a lead optimization program starting from a "full GK activator" to discover a molecule with a partial activation profile.[1][2] This led to the investigation of a series of amino heteroaryl phosphonate benzamides, culminating in the identification of **BMS-820132** (compound 31 in the discovery campaign).[1][2] The synthesis and preclinical development of this compound were detailed in the Journal of Medicinal Chemistry.[1][2]

# **Preclinical Pharmacology and Efficacy**



**BMS-820132** demonstrated a promising preclinical profile, exhibiting oral activity as a partial glucokinase activator.[7] In vitro studies confirmed its mechanism of action, while in vivo studies in animal models of diabetes showed its potential for glucose control.

**In Vitro Activity** 

Parameter	Value	Description
AC50		The concentration of BMS-
	29 nM	820132 required to achieve
	29 11101	50% of the maximal activation
		of the glucokinase enzyme.[7]

## **In Vivo Studies**

Preclinical studies in rodent models were crucial in characterizing the efficacy and safety of **BMS-820132**.

Animal Model	Dosing	Key Findings
High-fat diet-induced obese (DIO) mice	3 μmol/kg and 30 μmol/kg (single oral dose)	Demonstrated a decrease in glucose levels in an oral glucose tolerance test (OGTT).  [7]
Normal Sprague-Dawley (SD) rats	10-200 mg/kg (once daily for 1 month)	Resulted in body weight reduction.[7]
Zucker diabetic fatty (ZDF) rats	10-200 mg/kg (once daily for 1 month)	Did not show a reduction in body weight, suggesting the weight loss in normal rats was linked to the exaggerated pharmacology of GK activation.[7]
Beagle dogs	10 mg/kg, 60 mg/kg, and 120 mg/kg (once daily for 1 month)	No significant effects on food consumption were observed. [7]



## **Pharmacokinetics**

The pharmacokinetic profile of **BMS-820132** was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies were essential for determining the dosing regimens for subsequent clinical trials.

## **Toxicology**

Toxicology studies in healthy euglycemic Sprague-Dawley rats and beagle dogs revealed that administration of **BMS-820132** at therapeutic exposures could lead to marked and extended hypoglycemia.[4] This was associated with adverse histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles.[4] To investigate if these effects were a direct result of the exaggerated pharmacology (prolonged hypoglycemia), the compound was administered to hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF) rats.[4] In this model, **BMS-820132** did not induce hypoglycemia or the associated adverse effects, indicating that the observed toxicity in healthy animals was secondary to the potent glucokinase activation.[4]

## **Clinical Development**

**BMS-820132** progressed into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.

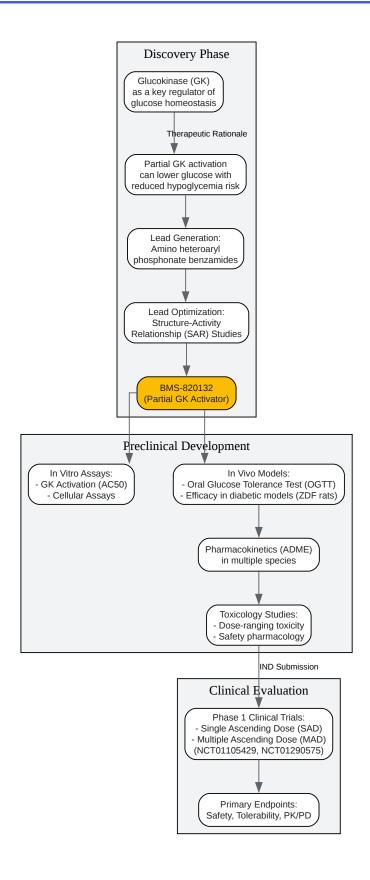
- NCT01105429: A placebo-controlled, single ascending dose study in subjects with type 2 diabetes on background metformin therapy.[5]
- NCT01290575: A placebo-controlled, multiple ascending dose study in subjects with type 2 diabetes treated with metformin monotherapy.[4]

The outcomes of these trials would be critical in determining the future development path of **BMS-820132**.

## Signaling Pathway and Experimental Workflow

The development of **BMS-820132** involved a structured progression from identifying the therapeutic target to preclinical and clinical evaluation.



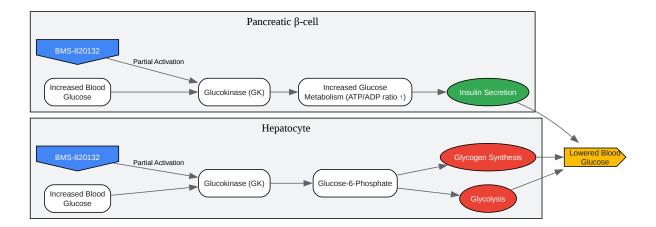


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Figure 1. The discovery and development workflow of BMS-820132.



The mechanism of action of **BMS-820132** is centered on its interaction with glucokinase, a key enzyme in glucose metabolism.



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Figure 2. Mechanism of action of **BMS-820132** on glucokinase in pancreatic  $\beta$ -cells and hepatocytes.

# Experimental Protocols In Vitro Glucokinase Activation Assay

The activity of **BMS-820132** as a glucokinase activator was determined using a biochemical assay that measures the rate of glucose phosphorylation.

- · Reagents and Materials:
  - Recombinant human glucokinase enzyme.
  - Glucose substrate.



- ATP (adenosine triphosphate).
- Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase).
- NADP+ (nicotinamide adenine dinucleotide phosphate).
- BMS-820132 in various concentrations.
- Assay buffer (e.g., HEPES buffer containing MgCl2, KCl, and DTT).
- Microplate reader capable of measuring absorbance at 340 nm.
- Procedure:
  - The assay is typically performed in a 96- or 384-well plate format.
  - A reaction mixture is prepared containing the assay buffer, glucose, ATP, NADP+, and the coupling enzymes.
  - BMS-820132 is added to the wells at a range of concentrations.
  - The reaction is initiated by the addition of the glucokinase enzyme.
  - The rate of NADPH formation, which is proportional to the rate of glucose-6-phosphate production, is monitored by measuring the increase in absorbance at 340 nm over time.
  - The AC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

## **Oral Glucose Tolerance Test (OGTT) in Mice**

The OGTT is a standard in vivo model to assess glucose metabolism and the effect of antidiabetic agents.

- Animals:
  - High-fat diet-induced obese (DIO) mice or other relevant rodent models.
  - Animals are fasted overnight (typically 16-18 hours) with free access to water.



#### • Procedure:

- A baseline blood glucose measurement is taken from the tail vein (Time 0).
- BMS-820132 or vehicle is administered orally (p.o.) at the desired dose.
- After a specified pre-treatment period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
- Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- The area under the curve (AUC) for blood glucose is calculated to quantify the effect of the compound on glucose tolerance.

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